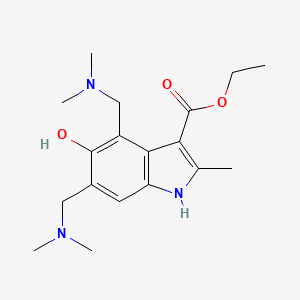
(E)-4-Benzylidene-2-ethoxytetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Benzylidene-2-ethoxytetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a benzylidene group at the 4-position and an ethoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Benzylidene-2-ethoxytetrahydrofuran typically involves the condensation of 2-ethoxytetrahydrofuran with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene moiety through an aldol condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors equipped with efficient stirring and temperature control systems. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-Benzylidene-2-ethoxytetrahydrofuran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of 4-benzyl-2-ethoxytetrahydrofuran.
Substitution: The ethoxy group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzylidene derivatives with higher oxidation states.
Reduction: 4-Benzyl-2-ethoxytetrahydrofuran.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-4-Benzylidene-2-ethoxytetrahydrofuran has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-4-Benzylidene-2-ethoxytetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
(E)-4-Benzylidene-2-ethoxytetrahydrofuran can be compared with other similar compounds, such as:
4-Benzylidene-2-methoxytetrahydrofuran: Similar structure but with a methoxy group instead of an ethoxy group.
4-Benzylidene-2-hydroxytetrahydrofuran: Contains a hydroxyl group at the 2-position.
4-Benzylidene-2-aminotetrahydrofuran: Features an amino group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
(4E)-4-benzylidene-2-ethoxyoxolane |
InChI |
InChI=1S/C13H16O2/c1-2-14-13-9-12(10-15-13)8-11-6-4-3-5-7-11/h3-8,13H,2,9-10H2,1H3/b12-8+ |
Clé InChI |
PAHYMCWEODTGGL-XYOKQWHBSA-N |
SMILES isomérique |
CCOC1C/C(=C\C2=CC=CC=C2)/CO1 |
SMILES canonique |
CCOC1CC(=CC2=CC=CC=C2)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


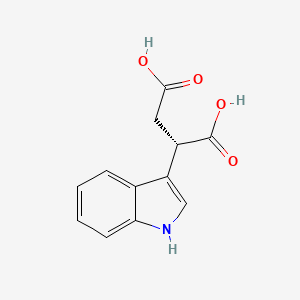

![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)


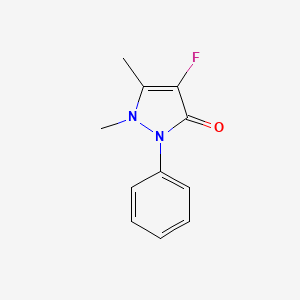
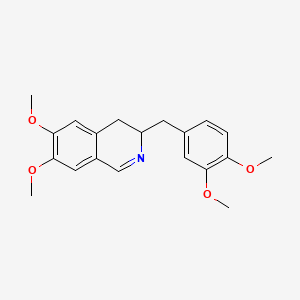
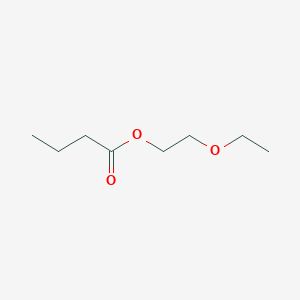

![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)

![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)
![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)
